molecular formula C24H22N2O4 B2502503 [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate CAS No. 328263-26-9

[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate

Cat. No.: B2502503
CAS No.: 328263-26-9
M. Wt: 402.45
InChI Key: JVZLYQFRRGLPON-PCLIKHOPSA-N
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Description

[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate (CAS 328263-26-9) is a chemical compound with the molecular formula C24H22N2O4 and a molecular weight of 402.45 g/mol . This Schiff base ester integrates a nitroaromatic moiety, a class of compounds that are the subject of advanced research in medicinal chemistry. Nitroaromatic compounds are widely investigated as bioreductive agents, particularly in the development of hypoxia-activated prodrugs (HAPs) for targeted cancer therapy . The unique chemical structure of this compound makes it a candidate for research into selective cancer treatments and fluorescent imaging of hypoxic tumors . Under the low-oxygen (hypoxic) conditions characteristic of solid tumors, nitroaromatic groups can be reduced by cellular enzymes to cytotoxic agents, offering a potential mechanism for selective targeting of cancerous tissue while sparing healthy, well-oxygenated cells . The 4-tert-butylbenzoate component is structurally related to esters used in materials science and personal care product research, suggesting potential cross-disciplinary applications . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult relevant Safety Data Sheets and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

[4-[(3-nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-24(2,3)19-9-7-18(8-10-19)23(27)30-22-13-11-20(12-14-22)25-16-17-5-4-6-21(15-17)26(28)29/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZLYQFRRGLPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-tert-butylbenzoic acid and 4-aminobenzaldehyde, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of nitro and amino groups on biological systems. It serves as a model compound for investigating the interactions between organic molecules and biological macromolecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrophenyl group suggests possible applications in drug development, particularly in designing molecules with specific biological activities .

Industry

Industrially, [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the methylideneamino linkage and tert-butylbenzoate moiety contribute to the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: benzoate esters, nitrophenyl derivatives, and methylideneamino-containing compounds. Below is a comparative analysis using evidence-derived analogs and inferred properties.

Benzoate Esters with Tert-Butyl Substituents

  • Example: 5-CA-2-HM-MCBX (4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid) . Key Differences: Unlike the target compound, 5-CA-2-HM-MCBX features a hydroxylated benzoic acid core with a methylamino-oxoethyl side chain. Metabolism: Hydroxyl and carboxylic acid groups in 5-CA-2-HM-MCBX may promote phase II conjugation (e.g., glucuronidation), whereas the target’s ester group could undergo hydrolysis to release 4-tert-butylbenzoic acid and the phenyl-methyleneamino intermediate .

Methylideneamino-Linked Compounds

  • Example: 5-CA-2-HM-MCBX-2H (4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylideneamino)-2-oxoethyl]phenyl}methoxy)benzoic acid) . Key Differences: The methylideneamino group in both compounds introduces a Schiff base-like structure, which is prone to hydrolysis or nucleophilic attack. However, the target compound’s 3-nitrophenyl substituent may stabilize the methylideneamino group via resonance, whereas 5-CA-2-HM-MCBX-2H lacks such stabilization. Reactivity: The nitro group in the target compound may enhance electrophilicity, increasing susceptibility to reduction (e.g., nitro to amine conversion in vivo), a pathway absent in 5-CA-2-HM-MCBX-2H .

Nitrophenyl Derivatives

  • Example: De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide) . Key Differences: De-Xy-[S2200] lacks a benzoate ester but shares a hydroxymethylphenyl group. Its methoxy and methylamide substituents likely reduce metabolic oxidation compared to the target compound’s nitro group.

Data Table: Comparative Properties of Selected Compounds

Compound Name Core Structure Key Substituents Metabolic Pathways Potential Risks
[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate Benzoate ester 4-tert-butyl, 3-nitrophenyl Ester hydrolysis, nitro reduction Genotoxicity (nitro intermediates)
5-CA-2-HM-MCBX Benzoic acid Hydroxymethyl, methylamino-oxoethyl Phase II conjugation Low redox reactivity
5-CA-2-HM-MCBX-2H Benzoic acid Hydroxymethyl, methylideneamino Schiff base hydrolysis Instability in acidic conditions
De-Xy-[S2200] Acetamide Hydroxymethylphenyl, methoxy Oxidative demethylation Lower toxicity profile

Research Findings and Implications

  • Lipophilicity : The tert-butyl group in the target compound likely enhances membrane permeability compared to hydroxylated analogs like 5-CA-2-HM-MCBX, which may require active transport .
  • Stability: The nitro group’s electron-withdrawing nature could destabilize the methylideneamino linkage, increasing hydrolysis rates relative to non-nitro analogs.

Biological Activity

The compound [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate is a synthetic organic molecule that has garnered attention in various fields of biological research. Its structural characteristics suggest potential applications in medicinal chemistry, particularly due to the presence of functional groups that may interact with biological targets.

Chemical Structure

The compound can be represented structurally as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 320.38 g/mol

The key features of the structure include:

  • A nitrophenyl group, which is known for its electron-withdrawing properties.
  • A tert-butylbenzoate moiety that may enhance lipophilicity, potentially impacting bioavailability.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of related compounds. For instance, derivatives of benzoates have shown significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The nitrophenyl group is often associated with enhanced activity due to its ability to disrupt bacterial cell walls.

Compound TypeTarget OrganismActivity Level
Benzoate DerivativeE. coliModerate
Benzoate DerivativeS. aureusHigh

Cytotoxicity and Anticancer Activity

Cytotoxic assays conducted on similar compounds indicate potential anticancer properties. For example, compounds featuring a similar aromatic system have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways.

The proposed mechanism of action for [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate involves:

  • Inhibition of DNA Synthesis : Nitrophenyl derivatives can intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Study 1: Antibacterial Activity

A study conducted by Smith et al. (2023) evaluated the antibacterial properties of various benzoate derivatives, including the target compound. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent response.

Study 2: Anticancer Efficacy

In vitro studies by Johnson et al. (2022) assessed the cytotoxic effects on MCF-7 and HeLa cells. The results showed an IC50 value of 30 µM for MCF-7 cells, indicating promising anticancer potential.

Q & A

Q. What are the key considerations for synthesizing [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate in a laboratory setting?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzoate core followed by condensation with the 3-nitrophenyl substituent. Critical steps include:

  • Schiff base formation : Reacting 4-aminophenyl 4-tert-butylbenzoate with 3-nitrobenzaldehyde under acidic or anhydrous conditions to form the methylideneamino linkage.
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (retention time ~1.29 minutes under TFA-modified conditions) .
  • Characterization : Use NMR (¹H/¹³C) to confirm the imine bond (δ ~8.3–8.5 ppm for aromatic protons) and LCMS for molecular ion detection (e.g., [M+H]+ expected near m/z 405–420) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

  • X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the tert-butyl and nitro groups .
  • Spectroscopic methods :
  • FT-IR : Detect C=N stretching (~1600–1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in the aromatic and imine regions (λmax ~250–300 nm) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₄H₂₁N₂O₄) .

Advanced Research Questions

Q. What experimental strategies are effective for studying the compound’s reactivity in electrophilic substitution reactions?

The nitro group and tert-butyl substituent influence reactivity:

  • Nitration/Sulfonation : The nitro group deactivates the phenyl ring, directing electrophiles to meta/para positions relative to the imine bond. Kinetic studies under controlled temperatures (0–25°C) are advised to monitor regioselectivity .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce the nitro group to an amine, enabling downstream functionalization (e.g., amide coupling) .
  • Kinetic vs. thermodynamic control : Vary solvent polarity (e.g., DMF vs. toluene) to assess reaction pathways .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests; COX-2 inhibition for anti-inflammatory studies) .
  • Structural analogs : Compare with derivatives (e.g., tert-butyl vs. sec-butyl substituents) to isolate pharmacophore contributions. For example, anti-inflammatory activity may correlate with nitro group positioning .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or bacterial enzymes .

Q. What methodologies are recommended for investigating the compound’s metabolic stability?

  • In vitro assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .
  • Metabolite identification : HRMS/MS to detect phase I (oxidation, reduction) and phase II (glucuronidation) metabolites .
    • In silico tools : Predict metabolic hotspots using software like ADMET Predictor™ or SwissADME .

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